

Structural Elucidation of 5-Hydroxy-2-methoxybenzonitrile: A Multi-Modal Analytical Framework

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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxybenzonitrile

CAS No.: 180526-90-3

Cat. No.: B2533712

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CAS: 180526-90-3 | Formula: $C_8H_7NO_2$ | MW: 149.15 Da^{[1][2][3]}

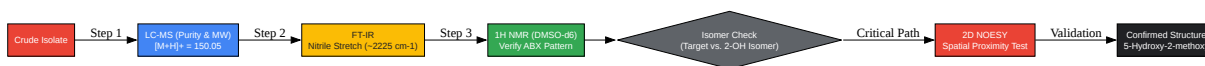
Part 1: Executive Directive & The Regioisomer Challenge

In drug discovery, the benzonitrile scaffold is ubiquitous, serving as a precursor for amidines, tetrazoles, and kinase inhibitors. However, the synthesis of **5-hydroxy-2-methoxybenzonitrile** (Target A) often yields regioisomeric byproducts, most notably 2-hydroxy-5-methoxybenzonitrile (Isomer B).

Both isomers share identical molecular weights, similar polarity, and identical proton spin systems (ABX patterns). Reliance on standard 1D-NMR or low-res MS is a common failure mode. This guide establishes a self-validating protocol using NOESY NMR and HMBC to unambiguously assign the position of the phenolic hydroxyl (-OH) versus the methoxy ether (-OMe) relative to the nitrile (-CN) group.

The Elucidation Workflow

The following decision tree outlines the logical progression from crude isolate to confirmed structure.



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Figure 1: Analytical workflow prioritizing regioisomer differentiation via 2D NMR.

Part 2: Theoretical & Spectral Framework

Mass Spectrometry (LC-MS/HRMS)

While MS cannot distinguish regioisomers, it validates the elemental composition and ionization behavior.

- Ionization Mode: ESI Positive/Negative. Phenols ionize well in negative mode ($[M-H]^-$), but the methoxy/nitrile groups allow for protonation in positive mode ($[M+H]^+$).
- Diagnostic Ions:
 - $[M+H]^+$: 150.05 m/z
 - $[M-H]^-$: 148.04 m/z (Acidity of phenolic proton)
 - Fragmentation: Loss of $\bullet\text{CH}_3$ (15 Da) and HCN (27 Da) are characteristic of methoxybenzonnitriles.

Infrared Spectroscopy (FT-IR)

The nitrile group provides a "silent region" handle, confirming the functional group integrity during synthesis (e.g., ensuring no hydrolysis to amide/acid occurred).

Functional Group	Frequency (cm ⁻¹)	Morphology	Assignment
O-H (Phenol)	3200–3500	Broad	Intermolecular H-bonding
C≡N (Nitrile)	2220–2230	Sharp, Med	Aryl Nitrile Stretch
C=C (Aromatic)	1580–1600	Sharp	Ring breathing
C-O (Ether)	1250–1275	Strong	Aryl alkyl ether stretch

Part 3: NMR Spectroscopy – The Definitive Proof

This section details the causality behind the spectral features. We use DMSO-d6 as the solvent of choice.

- Why? DMSO slows proton exchange, often allowing the phenolic -OH proton to appear as a distinct singlet/broad peak (9.0–10.0 ppm), which is invisible in CDCl₃.

Proton (1H) NMR Assignment

The molecule contains three aromatic protons in a 1,2,4-substitution pattern (relative to the protons themselves), creating an ABX spin system.

Structure Numbering:

- C1: -CN (Nitrile)[4]
- C2: -OMe (Methoxy)[4]
- C3: H (Ortho to OMe)
- C4: H (Meta to OMe)
- C5: -OH (Phenol)
- C6: H (Ortho to CN)

Predicted Shifts & Coupling:

Proton	Shift (δ ppm)	Multiplicity	Coupling (J Hz)	Structural Logic
H6	7.10 – 7.20	Doublet (d)	J ~3.0 (meta)	Deshielded by -CN (anisotropy). Meta-coupled to H4.
H4	6.95 – 7.05	dd	J ~9.0, 3.0	Ortho to H3, Meta to H6. Shielded by -OH. [5]
H3	6.80 – 6.90	Doublet (d)	J ~9.0 (ortho)	Shielded by -OMe. Ortho-coupled to H4.
-OMe	3.80 – 3.90	Singlet (s)	-	Characteristic methoxy position.
-OH	9.50 – 9.80	Broad s	-	Acidic phenolic proton (visible in DMSO).

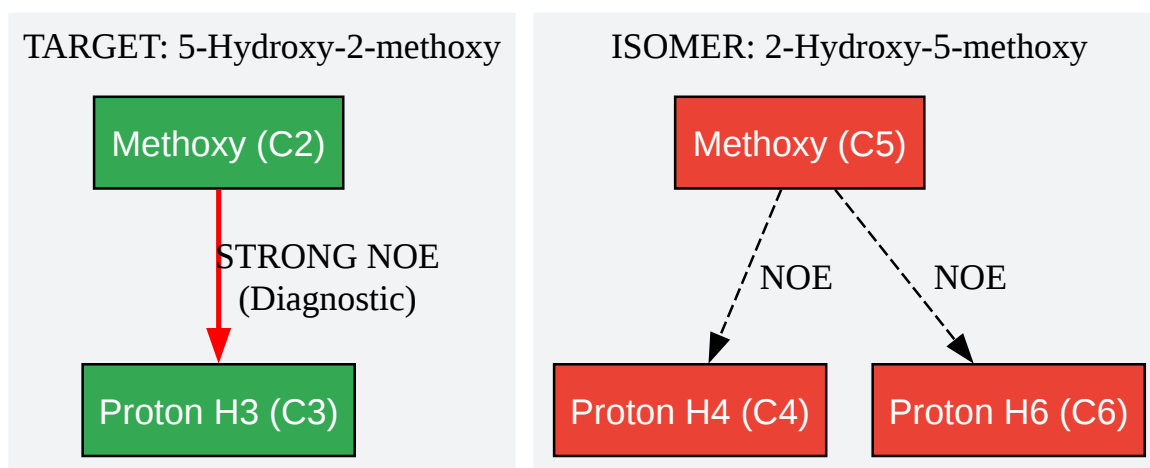
The "Killer Experiment": NOESY / ROESY

Standard ^1H NMR coupling constants for the target (5-hydroxy-2-methoxy) and its isomer (2-hydroxy-5-methoxy) are nearly identical because the proton arrangement (two ortho, one meta) is preserved in both.

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space coupling ($< 5 \text{ \AA}$).

- Scenario A: Target (**5-Hydroxy-2-methoxybenzotrile**)
 - The -OMe group is at C2.
 - The H3 proton is at C3 (immediate neighbor).

- Observation: Strong NOE correlation between -OMe (3.8 ppm) and H3 (~6.9 ppm).
- Secondary Check: No NOE between -OMe and H6.
- Scenario B: Isomer (2-Hydroxy-5-methoxybenzonitrile)
 - The -OMe group is at C5.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)
 - The protons at C4 and C6 are neighbors to the OMe.
 - Observation: Strong NOE correlation between -OMe and two aromatic protons (H4 and H6).



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Figure 2: NOESY correlation logic. The detection of a single strong NOE between OMe and the doublet (H3) confirms the target structure.

Part 4: Synthesis & Impurity Profiling (Case Study)

To ensure the integrity of the material, one must understand its origin. The synthesis typically proceeds via selective demethylation of 2,5-dimethoxybenzonitrile.

Protocol Summary:

- Starting Material: 2,5-Dimethoxybenzonitrile.[\[4\]](#)[\[7\]](#)[\[8\]](#)

- Reagent: AlCl_3 (anhydrous) in Ether or Toluene.
- Mechanism: The Lewis Acid (AlCl_3) coordinates to the nitrile nitrogen. This coordination directs nucleophilic attack (by Cl^- or added iodide) to the ortho position (C2-OMe) preferentially in many systems.
- The Risk: If the coordination-directed deprotection dominates, you obtain 2-hydroxy-5-methoxybenzonitrile (the unwanted isomer). If steric factors dominate (C5 is less hindered), you get the target.
- Purification: The two isomers have different pKa values and hydrogen-bonding capabilities.
 - Target (5-OH): OH is far from CN. Standard phenol behavior.[9]
 - Isomer (2-OH):[4] OH can H-bond to the nitrile nitrogen (intramolecular). This lowers the boiling point and changes retention time on silica.

Reference Check: Literature suggests that under standard AlCl_3 conditions, the ortho-methoxy group (C2) is often more labile due to the "coordination effect," yielding the 2-hydroxy isomer as the major product. Therefore, rigorous NOESY analysis is mandatory to confirm you have isolated the minor 5-hydroxy product or if an alternative route (e.g., from 3-bromo-4-methoxyphenol) was used.

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